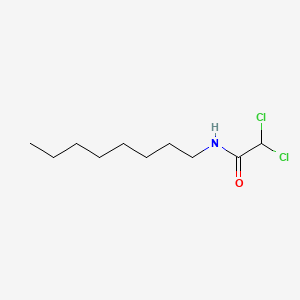
Acetamide, 2,2-dichloro-N-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2,2-dichloro-N-octyl- is an organic compound with the molecular formula C10H19Cl2NO It is a derivative of acetamide, where two chlorine atoms and an octyl group are attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dichloro-N-octyl- typically involves the reaction of octylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of Acetamide, 2,2-dichloro-N-octyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: Acetamide, 2,2-dichloro-N-octyl- can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted acetamides with different functional groups.
科学的研究の応用
Acetamide, 2,2-dichloro-N-octyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Acetamide, 2,2-dichloro-N-octyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
2,2-Dichloroacetamide: Similar structure but without the octyl group.
N-Octylacetamide: Similar structure but without the dichloro substitution.
2,2-Dichloro-N-methylacetamide: Similar structure with a methyl group instead of an octyl group.
Uniqueness: Acetamide, 2,2-dichloro-N-octyl- is unique due to the presence of both dichloro and octyl groups, which impart distinct chemical properties and potential applications. The combination of these groups makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
5326-91-0 |
|---|---|
分子式 |
C10H19Cl2NO |
分子量 |
240.17 g/mol |
IUPAC名 |
2,2-dichloro-N-octylacetamide |
InChI |
InChI=1S/C10H19Cl2NO/c1-2-3-4-5-6-7-8-13-10(14)9(11)12/h9H,2-8H2,1H3,(H,13,14) |
InChIキー |
RLDWTQBDTBLVNR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)

![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
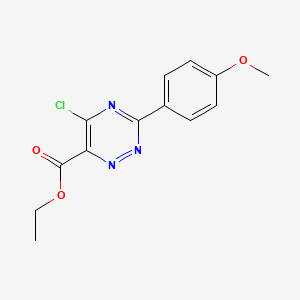
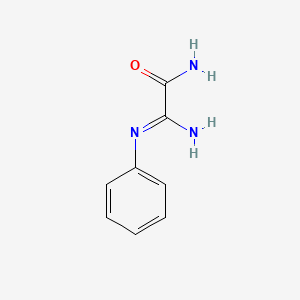

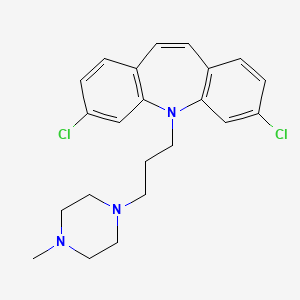

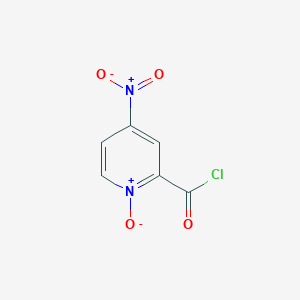

![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)

![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
